Cas no 13327-27-0 (3-methyl-1H-pyridazin-6-one)

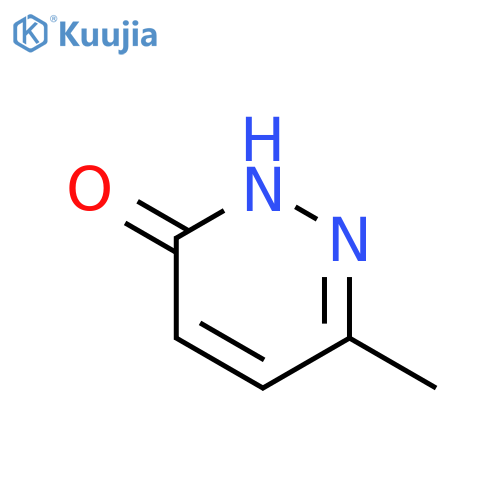

3-methyl-1H-pyridazin-6-one structure

商品名:3-methyl-1H-pyridazin-6-one

CAS番号:13327-27-0

MF:C5H6N2O

メガワット:110.11394071579

MDL:MFCD00051575

CID:49167

3-methyl-1H-pyridazin-6-one 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-3(2H)-pyridazinone

- 6-Methylpyridazin-3-one

- 6-Methyl-3-pyridazinone

- 6-Methyl-3-pyridazinone

- 6-Methylpyridazin-3(2H)-one

- 6-methylpyridazin-3-ol

- 3-Hydroxy-6-methylpyridazine

- 3-methyl-1H-pyridazin-6-one

- 4-Methyl-5,6-diaza-2,4-cyclohexadien-1-one

- 6-Methyl-2H-pyridazin-3-one

- 6-Methyl-2H-pyridazine-3-one

- NSC 10841

- NSC 17180

- 6Me3OxoPyridaz

- 6-Methyl-3-pyridazone

- 3-pyridazinol, 6-methyl-

- 6-METHYLPYRIDAZIN-3[2H]-ONE

- SPECS AC-907

- SPECS AC-907/25005370

- 3(2H)-Pyridazinone, 6-methyl-

- 6-methyl-2,3-dihydropyridazin-3-one

- NSC17180

- 6-methyl-pyridazone-3

- 3-methyl-6-pyridazone

- KSC495M8T

- 6-Methyl-3-hydroxy-pyridazin

- 6-methyl-2h-p

-

- MDL: MFCD00051575

- インチ: 1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)

- InChIKey: QZWIXLPWMGHDDD-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])=NN1[H]

- BRN: 109928

計算された属性

- せいみつぶんしりょう: 110.04800

- どういたいしつりょう: 110.048013

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 41.5

- 疎水性パラメータ計算基準値(XlogP): -0.4

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 無色結晶

- 密度みつど: 1.22

- ゆうかいてん: 142.0 to 146.0 deg-C

- ふってん: 310.3 °C at 760 mmHg

- フラッシュポイント: 141.5℃

- 屈折率: 1.576

- PSA: 45.75000

- LogP: 0.07830

- ようかいせい: 未確定

3-methyl-1H-pyridazin-6-one セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S22-S24/25

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- セキュリティ用語:S26;S36

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

3-methyl-1H-pyridazin-6-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-methyl-1H-pyridazin-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM102251-10g |

6-methylpyridazin-3-ol |

13327-27-0 | 97% | 10g |

$96 | 2022-09-03 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01262-25g |

3-methyl-1H-pyridazin-6-one |

13327-27-0 | 97% | 25g |

¥264 | 2023-09-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14471-25g |

6-Methyl-3(2H)-pyridazinone, 98% |

13327-27-0 | 98% | 25g |

¥6295.00 | 2023-03-09 | |

| Chemenu | CM102251-100g |

6-methylpyridazin-3-ol |

13327-27-0 | 97% | 100g |

$*** | 2023-03-31 | |

| Life Chemicals | F3308-2941-0.5g |

6-methyl-2,3-dihydropyridazin-3-one |

13327-27-0 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| Enamine | EN300-66328-0.5g |

6-methyl-2,3-dihydropyridazin-3-one |

13327-27-0 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| TRC | M327060-25g |

6-\u200bMethyl-\u200b3-\u200bpyridazinone |

13327-27-0 | 25g |

$ 400.00 | 2022-06-04 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014239-5g |

6-Methyl-3(2H)-pyridazinone |

13327-27-0 | ≥98% | 5g |

¥47.0 | 2023-09-15 | |

| Life Chemicals | F1967-1185-0.5g |

6-methylpyridazin-3-ol |

13327-27-0 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| Life Chemicals | F1967-1185-2.5g |

6-methylpyridazin-3-ol |

13327-27-0 | 95%+ | 2.5g |

$40.0 | 2023-09-06 |

3-methyl-1H-pyridazin-6-one サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:13327-27-0)3-methyl-1H-pyridazin-6-one

注文番号:A2832

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:22

価格 ($):176.0

3-methyl-1H-pyridazin-6-one 関連文献

-

1. 1,3-Dipolar character of six-membered aromatic rings. Part X. Pyridazine and benzopyridazine betainesNicholas Dennis,Alan R. Katritzky,Muthyala Ramaiah J. Chem. Soc. Perkin Trans. 1 1975 1506

-

Jia-Yue Chen,Yao-Bing Huang,Bin Hu,Ke-Ming Li,Ji-Long Zhang,Xuan Zhang,Xia-Yun Yan,Qiang Lu Green Chem. 2023 25 2672

-

3. Synthesis of thyroid hormone analogues. Part 3. Iodonium salt approaches to SK&F L-94901Deirdre M. B. Hickey,Paul D. Leeson,Riccardo Novelli,Virendra P. Shah,Brian E. Burpitt,Lynne P. Crawford,Bryan J. Davies,Michael B. Mitchell,Kirit D. Pancholi,David Tuddenham,Norman J. Lewis,Clare O'Farrell J. Chem. Soc. Perkin Trans. 1 1988 3103

-

4. Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-onesF. G. Baddar,M. H. Nosseir,N. L. Doss,N. N. Messiha J. Chem. Soc. Perkin Trans. 1 1972 1091

-

Ingrid Allart-Simon,Aurélie Moniot,Nicolo Bisi,Miguel Ponce-Vargas,Sandra Audonnet,Marie Laronze-Cochard,Janos Sapi,Eric Hénon,Frédéric Velard,Stéphane Gérard RSC Med. Chem. 2021 12 584

13327-27-0 (3-methyl-1H-pyridazin-6-one) 関連製品

- 73619-57-5(6-Methylpyridazin-3-one)

- 933734-91-9(6-Hydroxypyridazine-3-carboxaldehyde)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13327-27-0)6-甲基-3(2H)-哒嗪酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:13327-27-0)6-Methylpyridazin-3(2H)-one

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ